Cefpodoxime Proxetil 4,7-seco-Dimer
Overview
Description
Cefpodoxime Proxetil 4,7-seco-Dimer is a derivative of cefpodoxime proxetil, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Cefpodoxime proxetil is a prodrug that is converted into its active form, cefpodoxime, in the body. The 4,7-seco-Dimer variant is a specific structural modification aimed at enhancing its pharmacological properties .
Mechanism of Action
Target of Action
Cefpodoxime Proxetil 4,7-seco-Dimer, also known as 5ASX8BNW7D, is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . PBPs play a crucial role in the final stages of constructing the bacterial cell wall, which is essential for bacterial growth and survival .
Mode of Action
The active metabolite of this compound binds preferentially to penicillin-binding protein 3 . This binding inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . The inhibition of cell wall synthesis leads to instability of the bacterial cell wall and eventually causes cell lysis and death .
Biochemical Pathways
The action of this compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting the function of PBPs, it disrupts the cross-linking of peptidoglycan chains, a critical process in cell wall biosynthesis . This disruption leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .
Pharmacokinetics
This compound is a prodrug, which means it is inactive in its administered form and is converted into its active form, cefpodoxime, in the body . It is absorbed from the gastrointestinal tract and de-esterified to cefpodoxime . Approximately 50% of the administered dose is absorbed systemically . Over the recommended dosing range (100 to 400 mg), approximately 29 to 33% of the administered cefpodoxime dose is excreted unchanged in the urine in 12 hours . There is minimal metabolism of cefpodoxime in vivo .
Result of Action
The result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it causes the bacterial cells to become unstable and undergo lysis . This effectively stops the infection and allows the immune system to clear the remaining bacteria.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food. The extent of absorption (mean AUC) and the mean peak plasma concentration increased when film-coated tablets were administered with food . , indicating that temperature and exposure to air could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Cefpodoxime Proxetil 4,7-seco-Dimer plays a significant role in biochemical reactions. It is a prodrug that is absorbed and de-esterified by the intestinal mucosa to its active metabolite, cefpodoxime
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its antimicrobial activity. As a cephalosporin antibiotic, it is effective against most Gram-positive and Gram-negative bacteria . It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell death .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to cefpodoxime, which inhibits bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This results in cell lysis due to the activity of bacterial cell wall autolytic enzymes .
Metabolic Pathways
This compound is involved in metabolic pathways as a prodrug. It is absorbed and de-esterified by the intestinal mucosa to its active metabolite, cefpodoxime
Transport and Distribution
The transport and distribution of this compound within cells and tissues occur through absorption from the gastrointestinal tract and de-esterification to its active metabolite, cefpodoxime
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefpodoxime Proxetil 4,7-seco-Dimer involves multiple steps, starting from the basic cephalosporin nucleus. The process typically includes:
Formation of the cephalosporin core: This involves the cyclization of a β-lactam ring with a dihydrothiazine ring.
Introduction of side chains: Specific side chains are introduced to enhance the antibacterial activity. This step often involves acylation reactions.
Formation of the 4,7-seco-Dimer: This involves a specific cleavage and reformation of bonds in the cephalosporin core to create the 4,7-seco structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cefpodoxime Proxetil 4,7-seco-Dimer undergoes various chemical reactions, including:
Hydrolysis: Conversion of the prodrug to its active form, cefpodoxime.
Oxidation and reduction: These reactions can modify the side chains, affecting the compound’s activity.
Substitution reactions: Introduction of different functional groups to enhance activity or stability.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or enzymatic conditions.
Oxidation: Commonly uses reagents like hydrogen peroxide or potassium permanganate.
Substitution: Often involves nucleophilic reagents under basic conditions.
Major Products
The major product of hydrolysis is cefpodoxime, the active antibacterial agent. Other reactions may yield various derivatives with modified antibacterial properties .
Scientific Research Applications
Cefpodoxime Proxetil 4,7-seco-Dimer has several applications in scientific research:
Chemistry: Used as a model compound for studying cephalosporin derivatives.
Biology: Investigated for its antibacterial activity against resistant bacterial strains.
Medicine: Explored for its potential in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and formulations.
Comparison with Similar Compounds
Similar Compounds
Cefpodoxime Proxetil: The parent compound, without the 4,7-seco modification.
Cefixime: Another third-generation cephalosporin with similar antibacterial activity.
Ceftriaxone: A widely used third-generation cephalosporin with a longer half-life.
Uniqueness
Cefpodoxime Proxetil 4,7-seco-Dimer is unique due to its specific structural modification, which may offer enhanced pharmacokinetic properties and antibacterial activity compared to its parent compound and other cephalosporins .
Properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-[(2R)-5-(methoxymethyl)-4-(1-propan-2-yloxycarbonyloxyethoxycarbonyl)-3,6-dihydro-2H-1,3-thiazin-2-yl]acetyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N10O18S4/c1-17(2)65-41(59)69-19(5)67-37(57)25-21(11-61-7)13-71-34(48-25)28(46-31(53)26(50-63-9)23-15-73-39(43)44-23)33(55)49-40-45-24(16-74-40)27(51-64-10)32(54)47-29-35(56)52-30(22(12-62-8)14-72-36(29)52)38(58)68-20(6)70-42(60)66-18(3)4/h15-20,28-29,34,36,48H,11-14H2,1-10H3,(H2,43,44)(H,46,53)(H,47,54)(H,45,49,55)/b50-26-,51-27-/t19?,20?,28-,29-,34-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMMKKXXPLMCPK-XHLZYGRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC(N1)C(C(=O)NC2=NC(=CS2)C(=NOC)C(=O)NC3C4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)C(=NOC)C5=CSC(=N5)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@@H](N1)[C@@H](C(=O)NC2=NC(=CS2)/C(=N/OC)/C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)/C(=N\OC)/C5=CSC(=N5)N)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N10O18S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1115.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947692-16-2 | |
Record name | Cefpodoxime proxetil 4,7-seco-dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFPODOXIME PROXETIL 4,7-SECO-DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ASX8BNW7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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